molecular formula C7H14ClNO3 B1435656 Ethyl 2-amino-4-oxopentanoate hydrochloride CAS No. 1803561-37-6

Ethyl 2-amino-4-oxopentanoate hydrochloride

Cat. No.: B1435656
CAS No.: 1803561-37-6
M. Wt: 195.64 g/mol
InChI Key: OZJQJXQPYBUIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-oxopentanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a white crystalline powder that is soluble in water and ethanol. This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-oxopentanoate hydrochloride typically involves the esterification of 2-amino-4-oxopentanoic acid with ethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxopentanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-amino-4-oxopentanoate derivatives.

    Reduction: Formation of ethyl 2-amino-4-hydroxypentanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-oxopentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-oxopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in metabolic pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-oxopentanoate hydrochloride
  • Ethyl 2-acetyl-4-oxopentanoate
  • Hexyl 5-amino-4-oxopentanoate hydrochloride

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and biological processes. Its solubility in water and ethanol also makes it a versatile compound for research applications .

Biological Activity

Ethyl 2-amino-4-oxopentanoate hydrochloride (C₇H₁₄ClNO₃) is a hydrochloride salt derived from an amino acid, notable for its buffering properties and potential biological activities. This compound has garnered attention for its role in various biochemical processes, including enzyme inhibition and cellular interactions. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a ketone functional group. Its molecular structure allows it to function effectively as a non-ionic organic buffering agent in biological systems, helping to maintain pH levels during cell culture processes. The compound's unique combination of functional groups contributes to its specific buffering capacity and potential biological roles.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It interacts with various enzymes, influencing biochemical pathways critical for cellular metabolism. This interaction typically involves binding to active sites on enzymes, thereby inhibiting their catalytic functions. Such properties suggest potential therapeutic roles in managing metabolic disorders or diseases linked to enzyme dysfunctions .

Cellular Interactions

Studies have shown that this compound does not interfere with cellular metabolism at physiological concentrations, making it suitable for use in cell culture applications. It has been observed to maintain pH levels within a specified range (6-8.5), crucial for optimal cellular function . Further investigations into its interactions with specific receptors or enzymes could elucidate its broader biological roles.

Study on Enzymatic Activity

A pivotal study explored the effects of this compound on various cancer cell lines. The compound demonstrated the ability to inhibit specific enzymes involved in cancer progression, suggesting its potential as an anticancer agent. The study reported that treatment with this compound resulted in reduced cell proliferation and induced apoptosis in certain cancer models .

Buffering Capacity Evaluation

Another research effort focused on evaluating the buffering capacity of this compound in cell culture systems. Results indicated that the compound effectively maintained pH stability during prolonged culture periods, supporting its application as a buffering agent in laboratory settings .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameEnzyme InhibitionAnticancer ActivityBuffering Capacity
Ethyl 2-amino-4-oxopentanoate HClYesYesExcellent
Methyl 2-amino-4-oxopentanoateYesModerateGood
Other Amino Acid DerivativesVariableLowPoor

The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition and modulation of cellular pathways. By binding to specific enzymes, it can alter metabolic processes, potentially leading to therapeutic benefits in conditions characterized by enzyme dysregulation .

Properties

IUPAC Name

ethyl 2-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)6(8)4-5(2)9;/h6H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJQJXQPYBUIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.